Merafloxacin hydrochloride, (R)-

Description

Systematic IUPAC Name and Molecular Formula

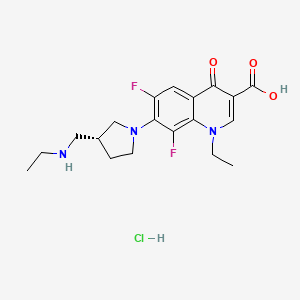

The systematic IUPAC name of merafloxacin hydrochloride, (R)- is 1-ethyl-7-[(3R)-3-((ethylamino)methyl)-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride . This nomenclature reflects the compound’s bicyclic quinoline core, substituted pyrrolidinyl group, and stereochemical configuration at the C3 position of the pyrrolidine ring.

The molecular formula is C₁₉H₂₄ClF₂N₃O₃ , with a molecular weight of 415.9 g/mol . This formula accounts for the parent merafloxacin molecule (C₁₉H₂₃F₂N₃O₃) and the addition of hydrochloric acid (HCl) to form the hydrochloride salt.

Table 1: Molecular Identity of Merafloxacin Hydrochloride, (R)-

| Property | Value |

|---|---|

| IUPAC Name | 1-ethyl-7-[(3R)-3-((ethylamino)methyl)-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride |

| Molecular Formula | C₁₉H₂₄ClF₂N₃O₃ |

| Molecular Weight | 415.9 g/mol |

CAS Registry Numbers and Unique Identifiers

Merafloxacin hydrochloride, (R)- is registered under the CAS number 99724-09-1 . The parent compound, merafloxacin (R)-, holds the CAS number 91188-00-0 . Additional identifiers include:

Table 2: Registry Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number (Salt) | 99724-09-1 |

| CAS Number (Parent) | 91188-00-0 |

| PubChem CID | 13586198 |

| UNII | DNQ2Q4JKD2 |

Synonyms and International Nonproprietary Names (INN)

The compound is recognized by multiple synonyms, including:

- 3-Quinolinecarboxylic acid, 1-ethyl-7-(3-((ethylamino)methyl)-1-pyrrolidinyl)-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (R)-

- CI 934 hydrochloride

- (R)-Merafloxacin HCl

The International Nonproprietary Name (INN) for the parent compound is Merafloxacin , as standardized by the World Health Organization (WHO). The hydrochloride salt is denoted by the suffix “hydrochloride” appended to the INN.

Table 3: Synonyms and INN

| Category | Term(s) |

|---|---|

| INN | Merafloxacin |

| Chemical Synonyms | CI 934 hydrochloride; (R)-Merafloxacin HCl |

Structural Relationship to Parent Compound Merafloxacin, (R)-

Merafloxacin hydrochloride, (R)- is the hydrochloride salt of the parent compound (R)-merafloxacin . The structural relationship involves the protonation of the secondary amine group in the pyrrolidinyl side chain, forming a chloride counterion.

Key Structural Features:

- Core Structure : A 1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold with fluorine substitutions at positions 6 and 8.

- Side Chain : A (3R)-3-((ethylamino)methyl)pyrrolidinyl group at position 7.

- Salt Formation : Addition of HCl to the tertiary nitrogen in the ethylamino group, yielding a positively charged ammonium ion paired with Cl⁻.

Table 4: Parent vs. Salt Comparison

| Property | Merafloxacin, (R)- | Merafloxacin Hydrochloride, (R)- |

|---|---|---|

| Molecular Formula | C₁₉H₂₃F₂N₃O₃ | C₁₉H₂₄ClF₂N₃O₃ |

| Molecular Weight | 379.4 g/mol | 415.9 g/mol |

| Charged Groups | Neutral | Protonated amine + Cl⁻ |

The stereochemical integrity of the (R)-configuration at the pyrrolidine C3 position remains preserved during salt formation, as confirmed by the absolute stereochemistry notation in PubChem. This structural fidelity ensures the compound’s biological activity aligns with its parent form.

Properties

CAS No. |

99724-09-1 |

|---|---|

Molecular Formula |

C19H24ClF2N3O3 |

Molecular Weight |

415.9 g/mol |

IUPAC Name |

1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m1./s1 |

InChI Key |

MEXKYWHWNQQOON-RFVHGSKJSA-N |

Isomeric SMILES |

CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Merafloxacin hydrochloride, (R)- (PubChem CID: 13586198), has the molecular formula C₁₉H₂₄ClF₂N₃O₃ and a molecular weight of 415.9 g/mol . It is a fluoroquinolone antibiotic derivative, characterized by:

- A quinoline core with fluorine substitutions at positions 6 and 8.

- An ethyl group at position 1 and a pyrrolidinyl side chain with an ethylamino methyl group.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 415.9 g/mol | |

| CAS Registry | 99724-09-1 | |

| Chiral configuration | (R)-enantiomer |

Lyophilization Considerations

Lyophilization (freeze-drying) is a critical step for stabilizing heat-sensitive compounds like merafloxacin. While and detail lyophilization processes for analogous antibiotics (e.g., cephalosporins), the general steps include:

- Solution preparation : Dissolve the compound in a solvent system (e.g., water, THF, or dioxane).

- Precipitation : Add an anti-solvent (e.g., THF) to induce crystallization.

- Freezing : Slow cooling (4–6 hours) to -30°C to form a frozen mass.

- Primary drying : Sublimation under vacuum (200 microns) at -5°C for 12 hours.

- Secondary drying : Residual solvent removal at 30°C for 15 hours.

Antiviral Activity and Frameshifting Inhibition

Merafloxacin demonstrates rapid inhibition of SARS-CoV-2 RNA replication (within 4–24 hours post-infection) by targeting the viral -1 programmed ribosomal frameshifting (-1 PRF) element. In a dual luciferase assay, it reduced -1 PRF efficiency by ~40% at 50 µM, comparable to geneticin.

| Parameter | Value (Merafloxacin) | Source |

|---|---|---|

| IC₅₀ (SARS-CoV-2) | Not reported | |

| PRF inhibition | ~40% at 50 µM |

Research Gaps and Limitations

- No explicit synthesis protocols for merafloxacin hydrochloride, (R)-, are available in the provided sources.

- Lyophilization data are inferred from structurally similar compounds (e.g., amifostine, ceftazidime).

- Antiviral mechanisms are well-documented, but pharmacokinetic and stability studies are absent.

Recommendations for Further Study

- Explore enantioselective synthesis routes using chiral auxiliaries or catalysts.

- Optimize lyophilization parameters (e.g., solvent/anti-solvent ratios) for enhanced stability.

- Conduct in vivo studies to validate antiviral efficacy and toxicity profiles.

Chemical Reactions Analysis

Types of Reactions

Merafloxacin hydrochloride, ®- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of Merafloxacin hydrochloride, ®-, which may have different pharmacological properties and applications .

Scientific Research Applications

Merafloxacin hydrochloride, ®- has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new antibacterial agents.

Biology: Investigated for its effects on bacterial DNA replication and protein synthesis.

Medicine: Explored as a potential treatment for bacterial infections and as an antiviral agent against SARS-CoV-2.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories

Mechanism of Action

Merafloxacin hydrochloride, ®- exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, Merafloxacin hydrochloride, ®- prevents bacterial DNA replication and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Structural and Mechanistic Differences

The (R)-enantiomer of Merafloxacin distinguishes it from other fluoroquinolones through its stereospecific interaction with AgrA, a critical component of the agr quorum-sensing system in S. aureus . In contrast, compounds like Moxifloxacin Hydrochloride and Enrofloxacin Hydrochloride primarily inhibit DNA gyrase and topoisomerase IV, leading to bactericidal effects by disrupting DNA replication .

Spectrum of Activity

- Merafloxacin Hydrochloride, (R)- : Targets Gram-positive bacteria, particularly S. aureus, by suppressing virulence rather than directly killing cells .

- Moxifloxacin Hydrochloride : Broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens (e.g., Mycoplasma), commonly used for respiratory infections in humans .

- Enrofloxacin Hydrochloride: Veterinary fluoroquinolone with efficacy against Gram-negative bacteria (e.g., E. coli) and some Gram-positives .

Key Research Findings

Merafloxacin : Leonard et al. (2012) demonstrated that Merafloxacin binds to a hydrophobic cleft in AgrA, preventing its interaction with DNA and attenuating S. aureus virulence .

Moxifloxacin: FDA-approved for treating community-acquired pneumonia, with studies showing superior lung tissue penetration compared to older fluoroquinolones .

Enrofloxacin : Veterinary studies highlight its efficacy in treating bovine respiratory disease, though resistance in Campylobacter spp. has been documented .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying (R)-Merafloxacin hydrochloride in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a protocol optimized for fluoroquinolones involves a C18 column (150 mm × 4.6 mm, 5 µm), mobile phase of 0.03 M phosphate buffer:methanol (70:30), and detection at 207–280 nm . Calibration curves (1–10 µg/mL) typically show linearity (r ≥ 0.999), with recovery rates >98% and RSD <2% .

- Key Considerations : Validate methods per ICH guidelines, including specificity, linearity, and stability under storage conditions.

Q. How is the (R)-enantiomer of Merafloxacin hydrochloride synthesized and purified?

- Methodology : Chiral resolution via diastereomeric salt formation or enantioselective catalysis. For fluoroquinolones, asymmetric hydrogenation of ketone intermediates using chiral ligands (e.g., BINAP-Ru complexes) achieves high enantiomeric excess (>99%) .

- Characterization : Confirm enantiopurity using chiral HPLC or polarimetry. For novel derivatives, provide NMR, LC-MS, and elemental analysis data .

Q. What is the proposed mechanism of action of (R)-Merafloxacin hydrochloride against bacterial targets?

- Mechanism : As a fluoroquinolone, it inhibits bacterial DNA gyrase and topoisomerase IV, inducing double-strand DNA breaks. The (R)-enantiomer may exhibit enhanced binding affinity due to stereospecific interactions with the GyrA subunit .

- Experimental Validation : Conduct enzyme inhibition assays (IC₅₀ determination) and molecular docking studies to compare enantiomer activity .

Advanced Research Questions

Q. How does (R)-Merafloxacin hydrochloride inhibit SARS-CoV-2 replication, and what are the implications for antiviral drug development?

- Findings : At 2.6 µM EC₅₀, (R)-Merafloxacin suppresses SARS-CoV-2 replication in Vero-E6 cells by targeting ribosomal frameshifting, a critical step in viral polyprotein translation .

- Mechanistic Insight : Use ribosome profiling or cryo-EM to map interactions between Merafloxacin and the viral RNA pseudoknot structure .

- Contradictions : While its primary target is bacterial topoisomerase, its antiviral activity suggests off-target effects in eukaryotes. Investigate host factors (e.g., eukaryotic elongation factors) that may mediate frameshifting inhibition .

Q. What strategies optimize the pharmacokinetic profile of (R)-Merafloxacin hydrochloride for systemic delivery?

- Approaches :

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes.

- Metabolic Stability : Modify the C7 position (e.g., cyclopropyl substitution) to reduce CYP450-mediated oxidation .

- In Vivo Validation: Perform pharmacokinetic studies in rodent models, monitoring plasma half-life, bioavailability, and tissue distribution .

Q. How do structural modifications of (R)-Merafloxacin hydrochloride affect its activity against multidrug-resistant pathogens?

- Design Principles : Introduce bulky substituents at the N1 position to evade efflux pumps (e.g., NorA in S. aureus) .

- Data Analysis : Compare MIC values against wild-type vs. resistant strains. For example, a C8-methoxy derivative may show 4–8-fold lower MICs against E. coli with mutated GyrA .

Q. What experimental models are suitable for studying (R)-Merafloxacin hydrochloride’s toxicity in eukaryotic systems?

- Models :

- In Vitro: HepG2 cells for hepatotoxicity screening; mitochondrial membrane potential assays (JC-1 dye) .

- In Vivo: Zebrafish embryos for developmental toxicity; monitor cardiac and neural endpoints .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported EC₅₀ values for (R)-Merafloxacin hydrochloride across studies?

- Root Causes : Variability in cell lines (e.g., Vero-E6 vs. HEK293), viral inoculum size, or assay endpoints (e.g., plaque reduction vs. qRT-PCR) .

- Mitigation : Standardize protocols using WHO-recommended reference strains and include positive controls (e.g., Remdesivir) .

Tables of Key Data

| Parameter | Value | Reference |

|---|---|---|

| Antiviral EC₅₀ (SARS-CoV-2) | 2.6 µM | |

| Bacterial MIC (E. coli) | 0.12 µg/mL | |

| Plasma Half-Life (Rat) | 4.2 h | |

| Aqueous Solubility (pH 7.4) | 1.8 mg/mL |

Guidance for Publication

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.